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molecular formula C14H15NO5 B062841 Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate CAS No. 161126-48-3

Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate

Cat. No. B062841
M. Wt: 277.27 g/mol
InChI Key: POFVNMNBRCOKGJ-UHFFFAOYSA-N
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Patent
US08354398B2

Procedure details

To a solution of (E)-methyl 4,4-dimethoxy-2-(phenylsulfinyl)but-2-enoate (0.284 g, 1 mmol) and (Z)-N-hydroxybenzimidoyl chloride (0.370 g, 2.378 mmol) in DCM (5 mL) at rt was added Et3N (0.488 mL, 3.50 mmol) dropwise over 30 minutes as a solution in 5 mL of DCM. After stirring 18 hr at rt, the reaction mixture was cooled to 0° C. and additional (Z)-N-hydroxybenzimidoyl chloride (0.370 g, 2.378 mmol) was added. The cooling bath was removed and the reaction mixture stirred for 2 hr during which the temperature of the reaction reached rt, Et3N (0.488 mL, 3.50 mmol) was added over ˜2 minutes. The reaction mixture was stirred an additional 18 hr at rt. The reaction mixture was poured into ˜100 ml of hexane. The resulting suspension was allowed to stand at rt for 30 minutes. After filtration, the filtrate was concentrated and the residue was chromatographed on a 5×12 cm silica gel column, eluting with a 0-6% EtOAc/Hex gradient. (Note: to load the column, the residue was slurried in 5% CH2Cl2/Hex. Not all of the material dissolved). The essentially pure fractions containing the product were concentrated to afford methyl 4-(dimethoxymethyl)-3-phenylisoxazole-5-carboxylate (125 mg, 0.451 mmol, 45.1% yield) as a colorless oil. (Note: The desired product is the third product to elute and began eluting at 6% EtOAc/Hex.). HPLC retention time=1.63 minutes (PHENOMENEX® Luna 4.6×30 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.1% TFA over a 2 minute gradient. MS: (M+H)=278.12. 1H NMR (400 MHz, chloroform-d) δ ppm 3.41 (s, 6H), 4.03 (s, 3H), 5.95 (s, 1H), 7.45 (m, 3H), 7.96 (dd, J=7.8, 2.0 Hz, 2H).
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.488 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0.488 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:18][CH3:19])/[CH:4]=[C:5](/S(C1C=CC=CC=1)=O)\[C:6]([O:8][CH3:9])=[O:7].[OH:20]/[N:21]=[C:22](\Cl)/[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.CCN(CC)CC.CCCCCC>C(Cl)Cl>[CH3:1][O:2][CH:3]([O:18][CH3:19])[C:4]1[C:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[N:21][O:20][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
0.284 g
Type
reactant
Smiles
COC(/C=C(\C(=O)OC)/S(=O)C1=CC=CC=C1)OC
Name
Quantity
0.37 g
Type
reactant
Smiles
O\N=C(\C1=CC=CC=C1)/Cl
Name
Quantity
0.488 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.37 g
Type
reactant
Smiles
O\N=C(\C1=CC=CC=C1)/Cl
Step Three
Name
Quantity
0.488 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 18 hr at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 2 hr during which the temperature of the reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reached rt
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred an additional 18 hr at rt
Duration
18 h
WAIT
Type
WAIT
Details
to stand at rt for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a 5×12 cm silica gel column
WASH
Type
WASH
Details
eluting with a 0-6% EtOAc/Hex gradient
DISSOLUTION
Type
DISSOLUTION
Details
Not all of the material dissolved)
ADDITION
Type
ADDITION
Details
The essentially pure fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C=1C(=NOC1C(=O)OC)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.451 mmol
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 45.1%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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